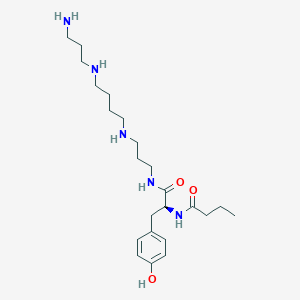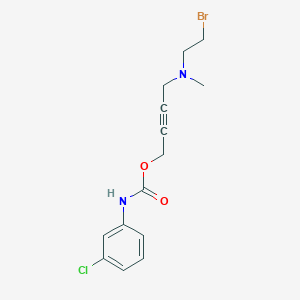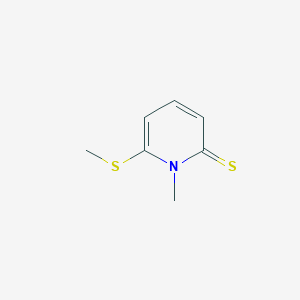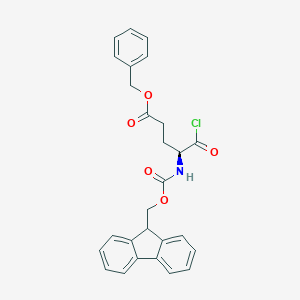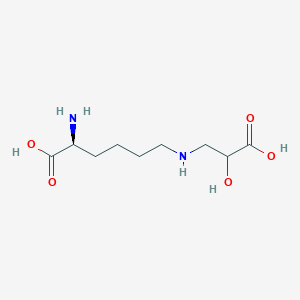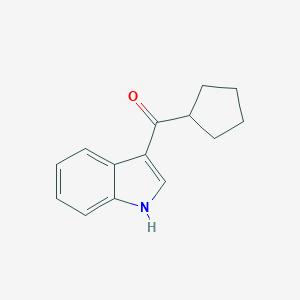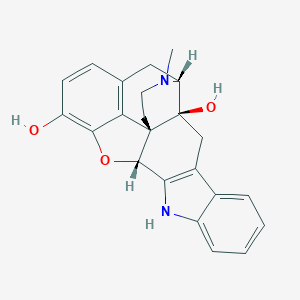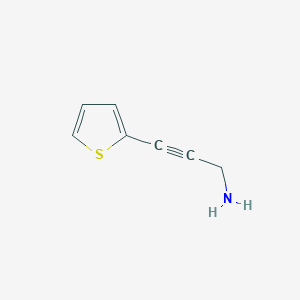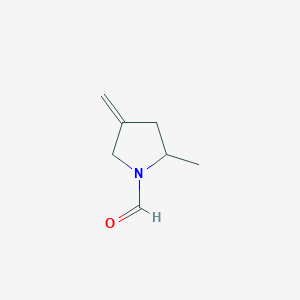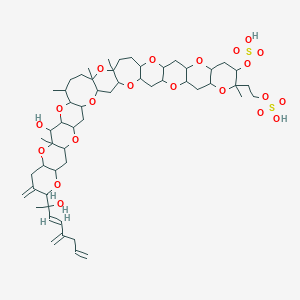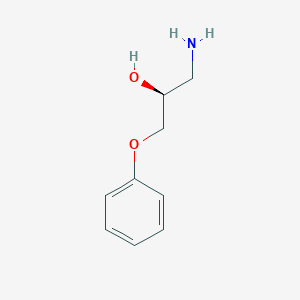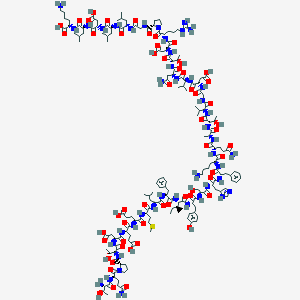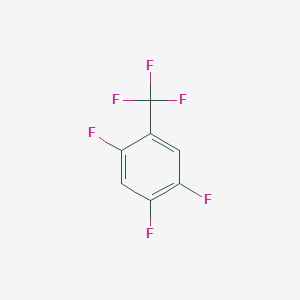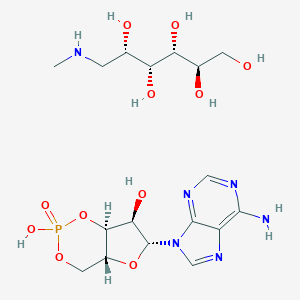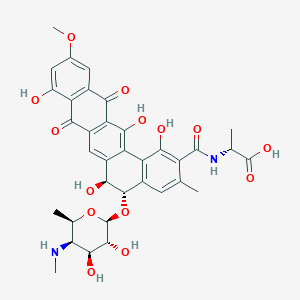
Pradimicin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pradimicin B is a glycopeptide antibiotic that was first isolated from Actinomadura hibisca in 1994. It has a unique structure and exhibits potent antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria, fungi, and viruses. Due to its broad-spectrum activity and low toxicity, Pradimicin B has attracted significant attention from the scientific community as a potential therapeutic agent.
Applications De Recherche Scientifique
Antifungal Applications :
- Pradimicin B, as part of the pradimicin class, has shown broad-spectrum in vitro antifungal activity against pathogens like Candida spp., Cryptococcus neoformans, Aspergillus spp., and others. This is due to its unique mechanism of action involving specific binding to terminal D-mannosides of the fungal cell wall, leading to the disruption of the fungal cell membrane (Walsh & Giri, 2005).
Glycobiological Research Applications :
- Research has been focusing on pradimicins for their specific binding to d-mannose, highlighting their potential as tools in glycobiological research. Recent advancements in suppressing their aggregation have opened new possibilities for practical applications in this field (Nakagawa & Ito, 2022).
Biosynthetic Insights :
- Genetic studies on the biosynthesis of pradimicin A have revealed the involvement of glycosyltransferases PdmQ and PdmS, which are critical for the attachment of sugar moieties that are essential for the biological activity of pradimicins (Jha et al., 2015).
Anti-HIV Potential :
- Pradimicin A, closely related to Pradimicin B, demonstrates inhibitory activity against HIV by interacting with the virus's gp120 glycoprotein. This makes it a promising candidate for further investigation in the treatment of HIV (Balzarini et al., 2006).
Antineoplastic Effects :
- Pradimicin-IRD, another derivative in the pradimicin family, has shown antineoplastic effects by inducing DNA damage in colon cancer cells. This suggests a potential use of pradimicins in cancer therapy (Almeida et al., 2019).
Propriétés
Numéro CAS |
117704-66-2 |
|---|---|
Nom du produit |
Pradimicin B |
Formule moléculaire |
C35H36N2O14 |
Poids moléculaire |
708.7 g/mol |
Nom IUPAC |
(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5R,6R)-3,4-dihydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C35H36N2O14/c1-10-6-17-22(28(42)19(10)33(46)37-11(2)34(47)48)21-15(27(41)32(17)51-35-31(45)30(44)24(36-4)12(3)50-35)9-16-23(29(21)43)26(40)14-7-13(49-5)8-18(38)20(14)25(16)39/h6-9,11-12,24,27,30-32,35-36,38,41-45H,1-5H3,(H,37,46)(H,47,48)/t11-,12-,24+,27+,30+,31-,32+,35+/m1/s1 |
Clé InChI |
DHQWPIXFALDZDJ-LPEZYDJLSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)NC |
SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)NC |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)NC |
Autres numéros CAS |
117704-66-2 |
Synonymes |
pradimicin B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



